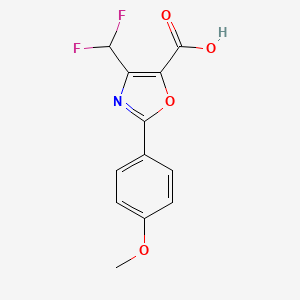![molecular formula C7H3F3N2OS B3003162 Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- CAS No. 1374831-01-2](/img/structure/B3003162.png)
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a trifluoromethyl group attached. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active agents.
作用机制
Target of Action
The primary targets of 2-(Trifluoromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one are Mycobacteria, including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been found to inhibit VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis .
Mode of Action
2-(Trifluoromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one interacts with its targets, leading to significant antimycobacterial activity . It also inhibits VEGFR-2, preventing cancer cell growth . The compound has been docked against the acetyl-CoA carboxylase enzyme , which plays a key role in fatty acid biosynthesis .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and survival of Mycobacteria . It also impacts the pathways associated with angiogenesis by inhibiting VEGFR-2 .
Result of Action
The result of the action of 2-(Trifluoromethyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is the inhibition of the growth of Mycobacteria . It also prevents the growth of cancer cells by inhibiting VEGFR-2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- typically involves the construction of the thiophene ring followed by the formation of the pyrimidine ring. One common method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method employs 2-nitrothiophenes as starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides with phosphorus trichloride . Additionally, substituted carbethoxythienopyrimidines can be obtained by the inverse electron-demand Diels–Alder reaction from 2-aminothiophene-3-carboxylic acids and ethyl 1,3,5-triazine-2,4,6-tricarboxylate .
Industrial Production Methods
Industrial production methods for thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- often involve multi-step synthetic approaches to achieve satisfactory yields. One effective method is the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, which provides access to novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids in yields ranging from 63% to 71% .
化学反应分析
Types of Reactions
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorus trichloride for reduction, and halogenating agents such as N-bromosuccinimide for halogenation reactions. The conditions for these reactions typically involve the use of solvents like dichloromethane or acetonitrile and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)-, such as halogenated, nitrated, or aminated compounds, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Thieno[2,3-d]pyrimidin-4(1H)-one derivatives have shown promise as antitubercular agents, anticancer agents targeting VEGFR-2, and neuroprotective agents.
Industry: It is used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
相似化合物的比较
Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure but differ in their functional groups and biological activities.
Thieno[3,2-d]pyrimidin-4-amines: These compounds target different molecular pathways and exhibit distinct pharmacological properties.
Triazole-pyrimidine hybrids: These compounds have shown potential as neuroprotective and anti-neuroinflammatory agents.
The uniqueness of thieno[2,3-d]pyrimidin-4(1H)-one, 2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity.
属性
IUPAC Name |
2-(trifluoromethyl)-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)6-11-4(13)3-1-2-14-5(3)12-6/h1-2H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPOOMZZUWFAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)pentanamide](/img/structure/B3003079.png)
![1-(4-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B3003080.png)
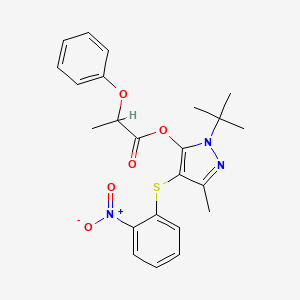

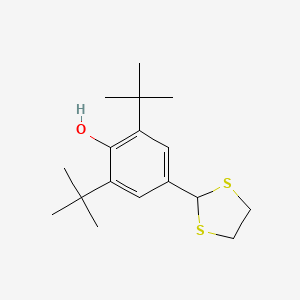
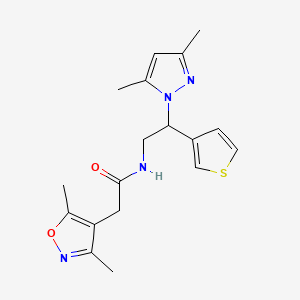
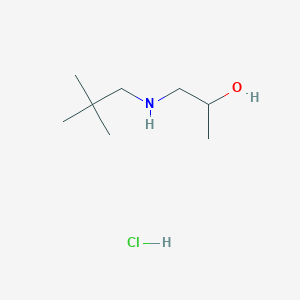
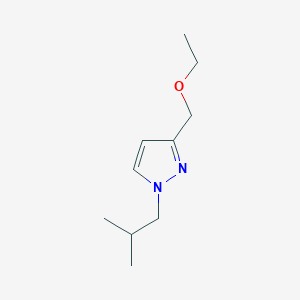
![2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(o-tolyl)acetamide](/img/structure/B3003090.png)
![4-(4-hydroxyphenyl)-6-(2-hydroxypropyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3003091.png)
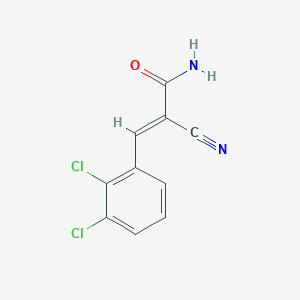
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B3003094.png)
![5-[4-(methylsulfonyl)phenyl]-2H-tetrazole](/img/structure/B3003096.png)
